molecular formula C9H8N2O3 B3839133 4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide

4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide

Cat. No. B3839133
M. Wt: 192.17 g/mol
InChI Key: ZWLZZCOSNVBVGI-UHFFFAOYSA-N
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Description

“4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide” is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds can be characterized by the FT-IR, LCMS, and NMR spectral techniques .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their structure and substituents . For example, the 1,2,5-regioisomer is also known as furazan, whose mono and disubstituted derivatives have long been known .

Mechanism of Action

The mechanism of action of oxadiazoles can vary depending on their application. For example, some oxadiazoles have been found to inhibit EGFR and erbB2 receptor at certain concentrations, induce apoptosis, and resist the cell cycle at the G2/M phase, hence inhibiting certain cancer cells .

Safety and Hazards

While specific safety and hazard information for “4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide” is not available, general precautions for handling oxadiazoles include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have a wide range of applications, including anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications . Therefore, future research could focus on designing and synthesizing new oxadiazole derivatives for various applications .

properties

IUPAC Name

4-methyl-2-oxido-3-phenoxy-1,2,5-oxadiazol-2-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-7-9(11(12)14-10-7)13-8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLZZCOSNVBVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NO[N+](=C1OC2=CC=CC=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide
Reactant of Route 2
4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide
Reactant of Route 3
4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide
Reactant of Route 4
4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide
Reactant of Route 5
4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide
Reactant of Route 6
Reactant of Route 6
4-methyl-3-phenoxy-1,2,5-oxadiazole 2-oxide

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